molecular formula C8H11NO4S B163985 2-Ethoxyphenyl sulfamate CAS No. 128276-53-9

2-Ethoxyphenyl sulfamate

Cat. No. B163985
CAS RN: 128276-53-9
M. Wt: 217.24 g/mol
InChI Key: GALYTZAHXNSNBM-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl sulfamate, also known as EOPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamate compounds, which have been found to have various applications in medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of 2-Ethoxyphenyl sulfamate involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This, in turn, leads to a decrease in the pH of biological fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
2-Ethoxyphenyl sulfamate has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the decrease in the production of bicarbonate ions, and the increase in the concentration of carbon dioxide. These effects can have various implications for biological processes, including acid-base regulation, neuronal activity, and ion transport.

Advantages and Limitations for Lab Experiments

2-Ethoxyphenyl sulfamate has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-Ethoxyphenyl sulfamate, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its applications in material science and agrochemicals.
In conclusion, 2-Ethoxyphenyl sulfamate is a chemical compound that has been widely used in scientific research due to its various applications. Its mechanism of action involves the inhibition of carbonic anhydrase, which can have various physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on 2-Ethoxyphenyl sulfamate, which can have significant implications for various fields of study.

Scientific Research Applications

2-Ethoxyphenyl sulfamate has been extensively used in scientific research due to its various applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH of biological fluids. 2-Ethoxyphenyl sulfamate has also been shown to exhibit anticonvulsant and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders.

properties

CAS RN

128276-53-9

Product Name

2-Ethoxyphenyl sulfamate

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(2-ethoxyphenyl) sulfamate

InChI

InChI=1S/C8H11NO4S/c1-2-12-7-5-3-4-6-8(7)13-14(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)

InChI Key

GALYTZAHXNSNBM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OS(=O)(=O)N

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)N

synonyms

Sulfamic acid, 2-ethoxyphenyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.2 g of water are added dropwise at 30 C to 40° C. to a solution of 19.2 g of 2-ethoxyphenoxysulfonyl isocyanate in 150 ml of tetrachloromethane. The mixture is stirred at room temperature until the evolution of carbon dioxide has ceased and cooled to 0° C., the product is filtered off with suction, and the filter residue is washed with ice-cold tetrachloromethane. Drying in vacuo gives 16 g of 2-ethoxyphenyl sulfamate of melting point 62°-65° C.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
2-ethoxyphenoxysulfonyl isocyanate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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